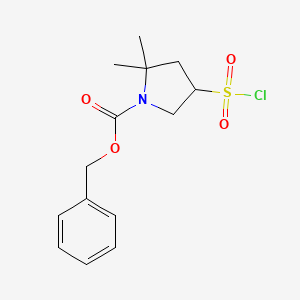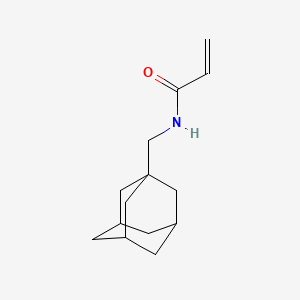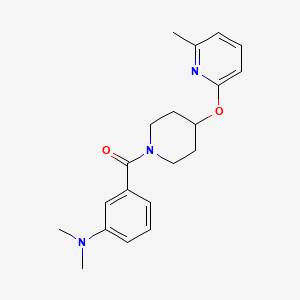
(3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule known for its versatile applications in scientific research. This complex chemical structure includes a phenyl ring with a dimethylamino group, a piperidine ring attached to a methanone group, and an oxy linkage to a methylpyridine moiety. Each of these functional groups contributes to the compound's unique reactivity and properties, making it valuable in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step procedures. One common approach starts with the nitration of dimethylaniline, followed by reduction to form the corresponding amino derivative. This intermediate is then coupled with a piperidine derivative through a Friedel-Crafts acylation, utilizing a suitable acid chloride. Finally, the resulting compound is subjected to a nucleophilic substitution reaction with a methylpyridine derivative, forming the desired product.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency. Purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Its phenyl ring can participate in electrophilic aromatic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions due to the presence of the methanone group.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium hydride for substitution reactions. Reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.
Major Products: Depending on the reaction type, major products can include oxidized derivatives with modified functional groups, reduced forms retaining the core structure, and substituted compounds with new functional groups replacing existing ones.
科学研究应用
(3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has broad applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound's ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and processes.
Medicine: Its structural features allow it to be used in medicinal chemistry for developing new therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers, due to its unique reactivity and stability.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. For instance, the dimethylamino group may form hydrogen bonds or engage in electrostatic interactions with active sites, while the piperidine and pyridine rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, influencing biological pathways and processes. Detailed studies often employ computational chemistry and molecular docking techniques to elucidate the precise mechanisms involved.
相似化合物的比较
Compared to other compounds with similar structures, (3-(Dimethylamino)phenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its unique combination of functional groups. While other compounds may contain isolated phenyl, piperidine, or pyridine rings, this compound integrates these features into a single molecule, enhancing its versatility and reactivity. Similar compounds might include:
(3-(Methylamino)phenyl)(4-((6-ethylpyridin-2-yl)oxy)piperidin-1-yl)methanone
(3-(Ethylamino)phenyl)(4-((6-propylpyridin-2-yl)oxy)piperidin-1-yl)methanone
(3-(Butylamino)phenyl)(4-((6-isopropylpyridin-2-yl)oxy)piperidin-1-yl)methanone
Each of these analogs shares core structural elements but differs in the specific substituents attached to the aromatic and heterocyclic rings, leading to variations in their chemical properties and applications.
There you have it: a detailed breakdown of this compound! Curious about anything in particular?
属性
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-6-4-9-19(21-15)25-18-10-12-23(13-11-18)20(24)16-7-5-8-17(14-16)22(2)3/h4-9,14,18H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIKOTSVRBXSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)
![2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)
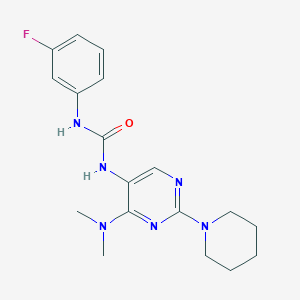
![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)
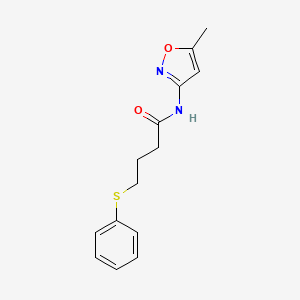
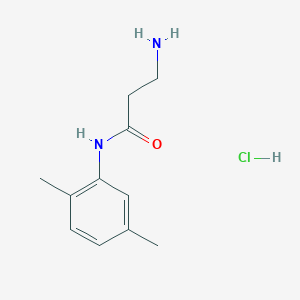
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2939585.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2939586.png)
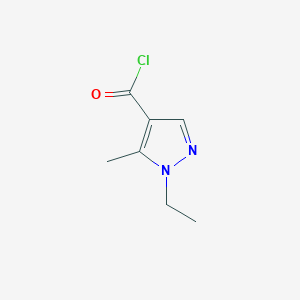
![methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2939588.png)
![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)
